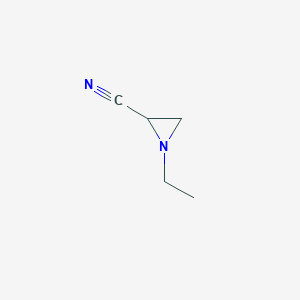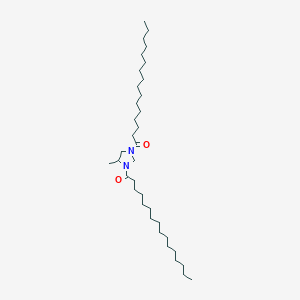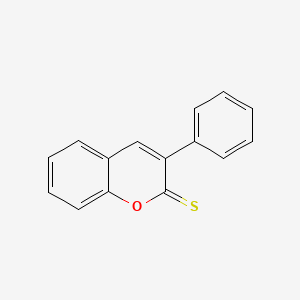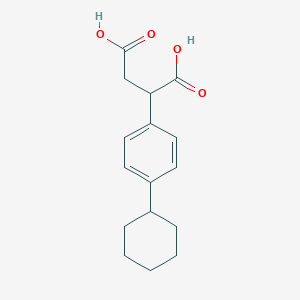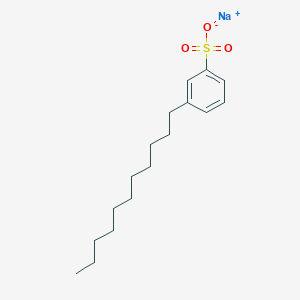
Benzenesulfonic acid, undecyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, undecyl-, sodium salt is an organosulfur compound with the molecular formula C17H27NaO3S. It is a derivative of benzenesulfonic acid where the hydrogen atom of the sulfonic acid group is replaced by an undecyl group and the compound is neutralized with sodium. This compound is commonly used as a surfactant in various industrial applications due to its ability to lower the surface tension of liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, undecyl-, sodium salt typically involves the sulfonation of benzene followed by the introduction of the undecyl group. The general steps are as follows:
Sulfonation of Benzene: Benzene is treated with fuming sulfuric acid (oleum) to produce benzenesulfonic acid. [ \text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} ]
Alkylation: The benzenesulfonic acid is then reacted with an undecyl halide (e.g., undecyl chloride) in the presence of a base to introduce the undecyl group. [ \text{C}{17}\text{H}_{27}\text{SO}_3\text{H} + \text{HCl} ]
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt. [ \text{C}{27}\text{SO}{17}\text{H}_{27}\text{SO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation of benzene using oleum, followed by alkylation with undecyl chloride and neutralization with sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, undecyl-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other bases are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products
Substitution: Products include various substituted benzenesulfonic acid derivatives.
Oxidation: Oxidation products include sulfonic acid derivatives with higher oxidation states.
Hydrolysis: Hydrolysis products include benzenesulfonic acid and undecyl alcohol.
Scientific Research Applications
Benzenesulfonic acid, undecyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biochemical assays and as a detergent in protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, undecyl-, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is utilized in various applications, from enhancing chemical reactions to improving the efficacy of detergents.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sodium dodecylbenzenesulfonate
Uniqueness
Benzenesulfonic acid, undecyl-, sodium salt is unique due to its specific alkyl chain length (undecyl group), which provides distinct surfactant properties compared to other sulfonic acids with shorter or longer alkyl chains. This makes it particularly effective in applications requiring moderate hydrophobicity and hydrophilicity balance.
Properties
CAS No. |
27636-75-5 |
|---|---|
Molecular Formula |
C17H27NaO3S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
sodium;3-undecylbenzenesulfonate |
InChI |
InChI=1S/C17H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-14-17(15-16)21(18,19)20;/h11,13-15H,2-10,12H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
CZPODFALZXLJJI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


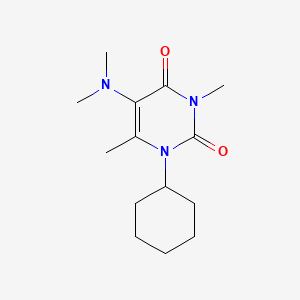


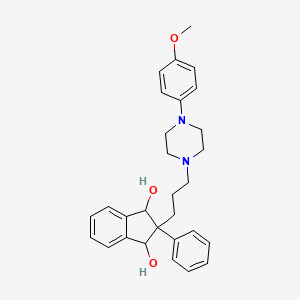
![1,4-Bis[chloro(diphenyl)methyl]benzene](/img/structure/B14689904.png)
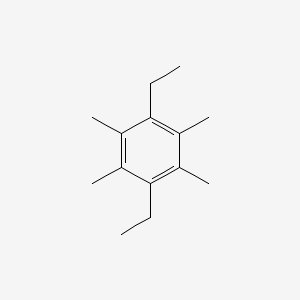
![1,6,8,13-Tetraoxaspiro[6.6]tridecane](/img/structure/B14689908.png)
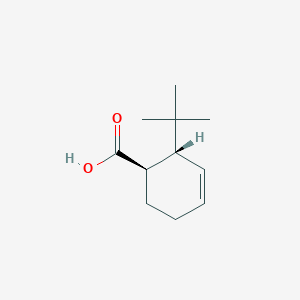
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
